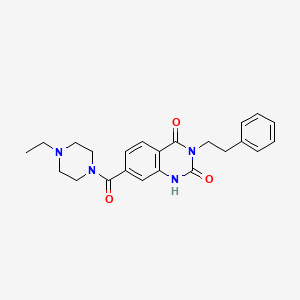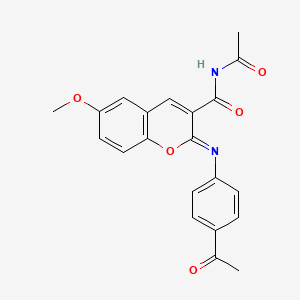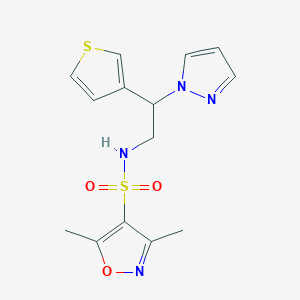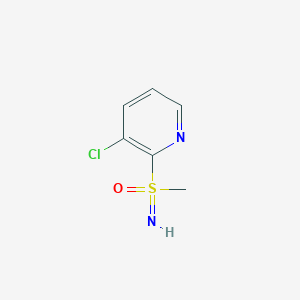![molecular formula C10H7ClF3N3 B3001985 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1006467-61-3](/img/structure/B3001985.png)
3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a useful research compound. Its molecular formula is C10H7ClF3N3 and its molecular weight is 261.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study focused on the synthesis of compounds including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one. These compounds exhibited excellent to good antibacterial activity compared to reference drugs, demonstrating the potential antimicrobial applications of such derivatives (Mistry, Desai, & Desai, 2016).
Antitumor Activity
- Antitumor Activity of Derivatives : Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which were designed starting from compounds related to 3-Chloro-4-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Aniline, showed that these compounds can have antitumor activity. The study highlighted one compound in particular with a mean IC50 value of 5.66 μM, indicating significant potential in cancer treatment (Maftei et al., 2016).
Anti-RSV Agents
- Development of Anti-RSV Agents : A series of anilines related to this compound were synthesized and evaluated for their antiviral activity, specifically against respiratory syncytial virus (RSV). These compounds showed promising results, with several demonstrating effective inhibition of RSV replication (Fioravanti et al., 2015).
Electroluminescence Application
- Use in Electroluminescent Devices : A study conducted on various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, demonstrated their potential application in organic light-emitting diodes (OLEDs). These compounds were found to be highly emissive at ambient temperature, covering a range of colors, and one complex showed an excellent performance with a maximum external quantum efficiency of 14.7% (Vezzu et al., 2010).
Antimicrobial and Antifungal Activity
- Synthesis with Antimicrobial and Antifungal Properties : Further research indicated the successful synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds not only demonstrated significant antibacterial and antifungal activity against various microbial strains but also showed potential as fluorescence probes in biological imaging (Banoji et al., 2022).
NLO Material Potential
- Potential in Nonlinear Optics (NLO) : A vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline, a closely related compound, highlighted their potential as materials for nonlinear optics. The study focused on their electronic properties, molecular electrostatic potential, and thermodynamic functions, suggesting their utility in advanced optical applications (Revathi et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of this nature .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Result of Action
Similar compounds have been found to inhibit enzymes, which can lead to a decrease in cell proliferation and angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound’s reactivity can be influenced by its physical state, and it’s recommended to store the compound in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGGVOBYRMHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)




![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

